Lipophilicity (LogP) Comparison for Extraction and Chromatography Optimization
The lipophilicity of Propyl 2,4-dioxovalerate, as indicated by a measured LogP of 0.48780, is significantly higher than that of its methyl and ethyl counterparts [1]. Specifically, the methyl analog (Methyl 2,4-dioxovalerate) has a calculated XLogP of -0.1, and the ethyl analog (Ethyl 2,4-dioxovalerate) has a reported LogP of approximately 0.1 [2]. The 0.4 log unit increase of the propyl ester indicates a roughly 2.5x greater partitioning into octanol versus water relative to the ethyl ester [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.48780 |
| Comparator Or Baseline | Ethyl 2,4-dioxovalerate: 0.0977 to 0.1; Methyl 2,4-dioxovalerate: -0.1 |
| Quantified Difference | +0.39 to +0.59 log units vs. methyl and ethyl |
| Conditions | Measured vs. computed values from vendor and database specifications |
Why This Matters
Higher LogP influences retention time in reversed-phase HPLC and extraction efficiency, directly impacting method development and purification workflows.
- [1] Chemsrc. (2024). Propyl 2,4-dioxovalerate: Properties. CAS 39526-01-7. View Source
- [2] BaseChem. (n.d.). Methyl Acetopyruvate (Methyl 2,4-dioxovalerate): Properties. CAS 20577-61-1. View Source
